molecular formula C7H5N3O B084341 6-Cyanonicotinamide CAS No. 14178-45-1

6-Cyanonicotinamide

Cat. No. B084341
CAS RN: 14178-45-1
M. Wt: 147.13 g/mol
InChI Key: HLSHKIBATYEGMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of compounds related to 6-Cyanonicotinamide often explores the broader category of cyanopyridines and their derivatives. A notable method for synthesizing related compounds involves the catalytic hydration of cyanopyridines using nickel(0), which could potentially be adapted for 6-Cyanonicotinamide synthesis. This process highlights the versatility of cyanopyridines in reacting under various conditions to produce a range of functionalized pyridine derivatives, including amides and carboxamides, through efficient catalytic processes (Crisóstomo et al., 2010).

Molecular Structure Analysis

Structural analysis of cyanonicotinamide derivatives reveals insights into their molecular configurations and potential reactivity. Studies involving vibrational spectroscopy, molecular docking, and quantum chemical analyses have predicted the most stable molecular structures of related compounds, providing a foundation for understanding 6-Cyanonicotinamide's structural characteristics. Such analyses include the investigation of electronic transitions, reactive sites, and intra-molecular interactions, offering a comprehensive view of the molecule's bioactivity and structural dynamics (Asath et al., 2017).

Chemical Reactions and Properties

6-Cyanonicotinamide and its analogs participate in a variety of chemical reactions, reflecting their diverse chemical properties. For instance, the compound has been noted for its role in inhibiting poly(ADP-ribose) synthesis, affecting nucleotide metabolism and cell growth. This inhibition is indicative of its potential influence on biochemical pathways and cellular processes, underlining the importance of understanding its chemical behavior in biological contexts (Hunting et al., 1985).

Physical Properties Analysis

The physical properties of 6-Cyanonicotinamide derivatives, including their solubility, crystalline structure, and phase behavior, are crucial for their application in various fields. Research has detailed the crystal structures of related compounds, shedding light on their solid-state characteristics and intermolecular interactions. These findings are essential for designing materials and molecules with desired physical properties for specific applications (Schlenker & Staples, 2002).

Chemical Properties Analysis

The chemical properties of 6-Cyanonicotinamide, including its reactivity and interactions with other molecules, are integral to its utility in chemical synthesis and biological systems. Its role as a nicotinamide antagonist and effects on metabolic pathways highlight its biochemical significance and potential therapeutic applications. Understanding these chemical properties facilitates the exploration of 6-Cyanonicotinamide in new chemical and biological research avenues (Dietrich et al., 1958).

Scientific Research Applications

  • Niacin Antagonism and Cancer Therapy : 6-AN is known as a powerful niacin antagonist and has been effective against certain experimental neoplasms. Its administration leads to a marked reduction in the activity of DPN-dependent mitochondrial systems, affecting tumor growth and metabolism (Dietrich, Friedland, & Kaplan, 1958).

  • Virology Research : 6-AN has shown activity against vaccinia virus, suggesting its potential use in virology and infectious diseases research (Stanfield & Mccoll, 1965).

  • Neurodevelopmental Studies : It significantly influences brain development when administered to immature animals, impacting cellular replication and differentiation. This is particularly evident in the cerebellum of neonatal rats (Morris, Nadler, Nemeroff, & Slotkin, 1985).

  • Cell Growth and DNA Repair : 6-AN affects cell growth and nucleotide metabolism, indicating its utility in understanding cellular mechanisms related to growth and repair (Hunting, Gowans, & Henderson, 1985).

  • Cytotoxicity and Mutagenicity Studies : Its impact on cytotoxicity and mutagenicity in Chinese hamster ovary cells offers insights into cellular responses to environmental toxins and teratogens (Sanz, Pozuelo, & Santa Maria, 1996).

  • Neurodegeneration Research : Studies on mice have shown that 6-AN-induced degeneration in the central nervous system can be modulated by factors like macrophage colony stimulating factor, providing insights into neurodegenerative diseases (Penkowa, Poulsen, Carrasco, & Hidalgo, 2002).

  • Embryonic Development and Teratology : 6-AN's effect on the energy metabolism of rat embryo neural tubes underscores its significance in developmental biology and teratology (McCandless & Scott, 1981).

Future Directions

The pharmacological blockade of glucose 6-phosphate dehydrogenase (G6PD), the primary and rate-limiting enzyme involved in PPP, using 6-aminonicotinamide (6-AN), could induce antiproliferative activity in two lung cancer cell lines . This suggests that 6-Cyanonicotinamide might work as a valuable candidate for the current HBV treatments . The efficient use of metabolic inhibitors could be a clinically promising therapeutic scheme .

properties

IUPAC Name

6-cyanopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSHKIBATYEGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395956
Record name 6-Cyanonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyanonicotinamide

CAS RN

14178-45-1
Record name 6-Cyanonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y KAGAWA - The Journal of Biochemistry, 1960 - jstage.jst.go.jp
RESULTS Chemical reactions in the present study are summarized in Diagramm 1. A. Qualitative Analysis of the Reaction Product of Cyanide Addition 4-Cyanonicotinamide•\As no …
Number of citations: 4 www.jstage.jst.go.jp
G Mayurnik, AF Moschetto, HS Bloch… - Industrial & …, 1952 - ACS Publications
… It was identified as 6-cyanonicotinamide by comparison with an authentic specimen synthesized from 2-chloro-5-nitropyridine in unequivocal steps as follows: The nitro group was …
Number of citations: 5 pubs.acs.org
VI Trubnikov, ES Zhdanovich… - Pharmaceutical …, 1969 - Springer
… From the catalysate and the wash waters was isolated 0.18 g of a residue (1.3%) consisting of 6-cyanonicotinamide, which after recrystallization had a mp of 274.5-275.5 ~ The …
Number of citations: 3 link.springer.com
KB Haj Salah, M Maingot, AL Blayo… - Journal of Medicinal …, 2020 - ACS Publications
GHSR controls, among others, growth hormone and insulin secretion, adiposity, feeding, and glucose metabolism. Therefore, an inverse agonist ligand capable of selectively targeting …
Number of citations: 12 pubs.acs.org

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